1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine
Description
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine is a piperazine derivative characterized by two distinct substituents: an ethylsulfonyl group (-SO₂C₂H₅) at the 1-position and a 2-nitrobenzyl group (-CH₂C₆H₄NO₂) at the 4-position. These structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide interactions or nitro group redox activity are relevant.
Properties
IUPAC Name |
1-ethylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLAGRPSAUYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the ethylsulfonyl group: This step involves the reaction of the piperazine ring with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-nitrobenzyl group: The final step involves the nucleophilic substitution reaction of the piperazine derivative with 2-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains two reactive moieties:
-
Ethylsulfonyl group (SO₂Et): Prone to nucleophilic substitution and hydrolysis.
-
2-Nitrobenzyl group : The nitro substituent may participate in electrophilic aromatic substitution or redox reactions.
Nucleophilic Substitution of the Ethylsulfonyl Group
The ethylsulfonyl group undergoes substitution reactions with nucleophiles under basic conditions. For example, in SN2 reactions , the leaving group (ethoxide) is replaced by stronger nucleophiles (e.g., amines, alcohols). This reactivity is analogous to similar piperazine sulfonyl derivatives .
Reaction Mechanism :
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reaction is critical for generating derivatives with amine functionality, which may enhance biological activity .
Reaction Condition :
Comparative Reaction Data
Scientific Research Applications
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Chemical Biology: The photolabile 2-nitrobenzyl group makes it useful for photoaffinity labeling and crosslinking studies.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as responsiveness to light.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine depends on its specific application. For example:
Photolysis: Upon exposure to UV light, the 2-nitrobenzyl group undergoes cleavage, generating reactive intermediates that can interact with biological targets.
Reduction: The reduction of the nitro group to an amine group can lead to the formation of compounds with different biological activities.
Comparison with Similar Compounds
A. Dopamine Receptor Affinity
The compound 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 30.6 nM for D₂ receptors) shares the 2-nitrobenzyl group with the target compound but replaces the ethylsulfonyl with a 2-methoxyphenyl group. Docking studies indicate that the methoxy group forms hydrogen bonds with Asp 114 in the receptor’s orthosteric site, while the nitrobenzyl group enhances hydrophobic interactions . The ethylsulfonyl group in the target compound may similarly stabilize binding via sulfonamide-protein interactions but could reduce lipophilicity compared to the methoxyphenyl analog.
B. Anticancer Activity
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives exhibit broad-spectrum cytotoxicity, attributed to the benzhydryl group’s bulky aromaticity and the benzoyl group’s electron-deficient nature. These compounds induce apoptosis via mitochondrial pathways .
D. Sulfonamide Hybrids
Piperazine-sulfonamide hybrids, such as 1-benzhydryl-4-(4-nitrobenzenesulfonyl)piperazine , highlight the role of sulfonyl groups in enhancing water solubility and binding to enzymes like carbonic anhydrase or bacterial dihydropteroate synthase . The ethylsulfonyl group in the target compound may offer a balance between hydrophilicity and membrane permeability, unlike bulkier benzenesulfonyl groups.
Optimization Opportunities :
- Replacing the ethylsulfonyl with a methanesulfonyl group could enhance metabolic stability.
- Introducing a halogen at the 4-position of the benzyl ring (e.g., 2-nitro-4-fluorobenzyl) may improve receptor selectivity .
Biological Activity
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine is a synthetic compound with a unique structure that includes an ethylsulfonyl group and a nitrobenzyl substituent attached to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.37 g/mol. Its structure can be summarized as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Ethylsulfonyl Group : Contributes to the compound's reactivity and solubility.
- Nitrobenzyl Substituent : Imparts potential for biological activity through the formation of reactive intermediates.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Bacillus cereus
- Bacillus subtilis
- Clostridium perfringens
Regression analyses on antibacterial activity data suggest that the compound interacts with bacterial protein synthesis pathways, inhibiting growth without affecting cell wall synthesis .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines. For instance, piperazine derivatives similar to this compound have shown promising results in inhibiting lung carcinoma cell proliferation . The mechanism of action is believed to involve the disruption of cellular processes such as DNA and protein synthesis, potentially through the nitro group forming reactive intermediates that interact with cellular macromolecules .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring allows for interactions with various biological receptors, influencing multiple signaling pathways.
- Formation of Reactive Intermediates : The nitro group may undergo reduction in biological systems, leading to the formation of reactive species that can damage cellular components.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways within microbial and cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C13H19N3O4S | Ethylsulfonyl and nitrobenzyl groups | Antimicrobial, Anticancer |
| 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine | C12H17N3O4S | Methylsulfonyl instead of ethyl | Reduced antimicrobial activity |
| 1-(Ethylsulfonyl)-4-(4-aminobenzyl)piperazine | C13H20N4O4S | Amino group instead of nitro | Potentially lower cytotoxicity |
Case Studies
Several case studies have investigated the efficacy of piperazine derivatives, including this compound:
- Antimicrobial Efficacy Study : A study evaluated the antibacterial effects against resistant strains, showing significant inhibition rates comparable to established antibiotics .
- Cytotoxicity Assay : In vitro assays on various cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine be optimized for yield and purity?
- Methodology :
- Stepwise alkylation/sulfonylation : React 4-(2-nitrobenzyl)piperazine with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) using a base like K₂CO₃ to deprotonate the piperazine nitrogen. Monitor progress via TLC (e.g., ethyl acetate/hexane 1:8) .
- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC or NMR .
- Critical Parameters : Control reaction temperature (room temperature) and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and nitrobenzyl/ethylsulfonyl groups (aromatic protons δ 7.5–8.5 ppm; CH₂SO₂ δ 3.0–3.5 ppm) .
- FT-IR : Confirm sulfonyl group (S=O stretch at ~1350–1150 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₇N₃O₄S) with exact mass matching theoretical values .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with tyrosine kinase receptors?
- Methodology :
- Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Tools, accounting for sulfonyl and nitro group electronegativity .
- Receptor selection : Use crystal structures of tyrosine kinases (e.g., EGFR or VEGFR) from the PDB database.
- Docking analysis : Apply scoring functions (e.g., AutoDock Vina) to evaluate binding affinity. Prioritize hydrogen bonds between the sulfonyl group and kinase active-site residues (e.g., Lys/Arg) .
- Validation : Compare results with known inhibitors (e.g., gefitinib) to assess competitive binding .
Q. What methodologies are employed to analyze the receptor binding affinity of this compound derivatives?
- Methodology :
- Radioligand displacement assays : Use tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure IC₅₀ values in transfected HEK293 cells .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for receptor-ligand interactions .
Q. What in vitro models are appropriate for assessing the cytotoxic potential of this compound against cancer cell lines?
- Methodology :
- Cell line selection : Use panels like NCI-60 or specific lines (e.g., MCF7 for breast cancer, HCT-116 for colon cancer) .
- MTT/PrestoBlue assays : Measure cell viability after 48–72 hours of exposure. Include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to evaluate apoptosis induction .
Data Contradiction and Resolution
Q. How can conflicting cytotoxicity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound stability (e.g., hydrolysis of sulfonyl groups) .
- Resolution :
- Standardized protocols : Adopt CLSI guidelines for cell culture and dosing.
- Stability testing : Use LC-MS to monitor compound degradation in media over time .
- Meta-analysis : Compare data across multiple studies to identify consensus IC₅₀ ranges .
Structure-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance the anticancer activity of this scaffold?
- Methodology :
- Nitro group replacement : Substitute with electron-withdrawing groups (e.g., CN, CF₃) to modulate π-π stacking in kinase active sites .
- Sulfonyl group optimization : Replace ethylsulfonyl with aryl sulfonamides to improve solubility and target selectivity .
- Validation : Test derivatives in kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
